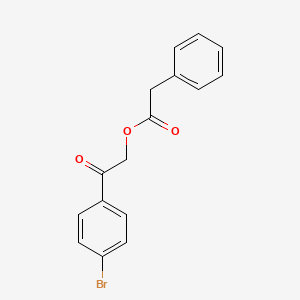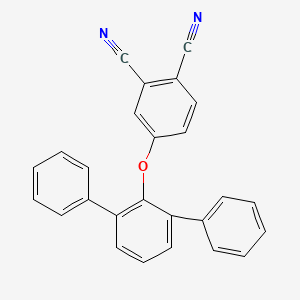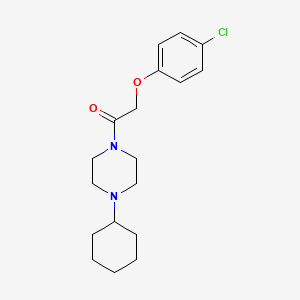![molecular formula C22H27N3O2S2 B10890246 N-[4-(diethylamino)-3-methylphenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10890246.png)
N-[4-(diethylamino)-3-methylphenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex arrangement of functional groups, including a diethylamino group, a methylphenyl group, an ethoxy group, and a benzothiazolylsulfanyl group, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.
Formation of the Methylphenyl Group: The methylphenyl group is synthesized through a Friedel-Crafts alkylation reaction using toluene and methyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates through a condensation reaction to form the target compound.
Industrial Production Methods
Industrial production of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control and product characterization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, azides, nitriles.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with similar compounds, such as:
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: Contains a chloro group, which can affect its reactivity and interactions with biological targets.
N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-[(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE: Features a fluoro group, which can enhance its stability and alter its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C22H27N3O2S2 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
N-[4-(diethylamino)-3-methylphenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N3O2S2/c1-5-25(6-2)19-11-8-16(12-15(19)4)23-21(26)14-28-22-24-18-10-9-17(27-7-3)13-20(18)29-22/h8-13H,5-7,14H2,1-4H3,(H,23,26) |
InChI-Schlüssel |
YSOPXGMIYARIKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene](/img/structure/B10890168.png)
methanone](/img/structure/B10890169.png)


![11-(difluoromethyl)-13-methyl-5-naphthalen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890199.png)
![3-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B10890207.png)
![2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide](/img/structure/B10890213.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10890217.png)

![1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10890236.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890257.png)
![2-{(2E)-2-[(2E)-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10890265.png)
![N-[4-acetyl-5-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10890271.png)
